molecular formula C7H10Cl2F3N3 B1424851 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride CAS No. 1311254-51-9

2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride

Cat. No. B1424851
M. Wt: 264.07 g/mol
InChI Key: NWCODVVXJNWZAL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride” is not explicitly provided in the available sources .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving "2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride” include a molecular weight of 228.60, a density of 1.7±0.1 g/cm3, a boiling point of 266.2±50.0 °C at 760 mmHg, and a melting point of 236-246ºC .

Scientific Research Applications

Chemical Synthesis and Modifications

2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride and its derivatives have been a subject of interest in chemical synthesis. Teng Da-wei (2012) reported the synthesis of 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, highlighting the effects of solvent and base on the cyclization reaction, which is crucial for the formation of these compounds (Teng Da-wei, 2012). Additionally, the synthesis of a series of trifluoromethylazoles was explored by Brian G. Jones et al. (1996), demonstrating the compound's versatility in forming various functional groups (Jones, Branch, Thompson, & Threadgill, 1996).

Pharmaceutical Research

In the pharmaceutical realm, the compound's derivatives have been investigated for their potential therapeutic applications. For instance, T. Sifferlen et al. (2013) focused on the structure-activity relationship studies of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists, emphasizing their potential in sleep-promoting activities (Sifferlen et al., 2013).

Materials Science and Engineering

In materials science, the focus has been on the development of new materials using derivatives of this compound. For example, Lei Wang et al. (2014) discussed the formation of energetic multi-component molecular solids using tetrafluoroterephthalic acid with aza compounds, demonstrating the role of hydrogen bonds and intermolecular interactions in creating larger architectures (Wang, Hu, Wang, Liu, & Huang, 2014).

Analytical Chemistry

In analytical chemistry, the study of these compounds extends to their use in pH measurement in biological media. The determination of pKa values of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy, as researched by Brian G. Jones et al. (1997), illustrates the compound's utility in analytical contexts (Jones et al., 1997).

Agricultural Chemistry

In agricultural chemistry, the focus is on the development of compounds for use as pesticides. Joseph Sloop et al. (2002) synthesized various fluorinated fused-ring pyrazoles, investigating their potential applications as pesticides in the agrochemical industry (Sloop, Bumgardner, & Loehle, 2002).

Future Directions

The future directions for research on “2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride” are not explicitly stated in the available sources .

properties

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3.2ClH/c8-7(9,10)5-4-13-2-1-11-3-6(13)12-5;;/h4,11H,1-3H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCODVVXJNWZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(N=C2CN1)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride
Reactant of Route 2
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride
Reactant of Route 3
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride
Reactant of Route 4
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride
Reactant of Route 5
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride
Reactant of Route 6
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride

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